molecular formula C7H13NO4 B12059186 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No.: B12059186
M. Wt: 177.17 g/mol
InChI Key: VRPJIFMKZZEXLR-MQIHXRCWSA-N
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Description

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid: is an organic compound with the molecular formula C11H21NO6 and a molecular weight of 263.29 g/mol . This compound is known for its use in various chemical and biological applications, particularly in the synthesis of more complex molecules. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-[(2-methylpropan-2-yl)oxycarbonylamino] group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves the following steps :

    Condensation Reaction: 2-aminoethanol reacts with tert-butyl chloroformate to form 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanol.

    Etherification: The resulting 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanol undergoes etherification with ethylene glycol to produce 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyethanol.

    Acetylation: Finally, 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyethanol is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods:

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid has several applications in scientific research :

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in drug development and delivery systems, particularly in the synthesis of prodrugs.

    Industry: Applied in the production of polymers and other functional materials.

Mechanism of Action

The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid involves its ability to act as a precursor or intermediate in various chemical reactions . The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of desired products. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.

Comparison with Similar Compounds

Comparison:

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is unique due to its specific molecular structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance between steric hindrance and functional group availability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

177.17 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1,5+1

InChI Key

VRPJIFMKZZEXLR-MQIHXRCWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[13CH2][13C](=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)O

Origin of Product

United States

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